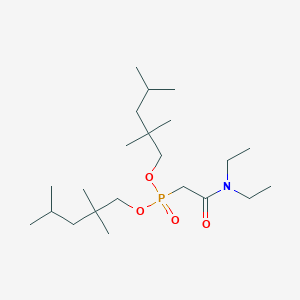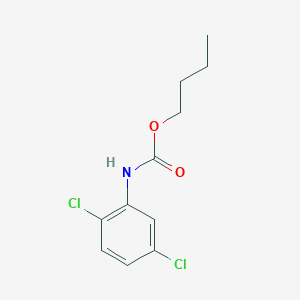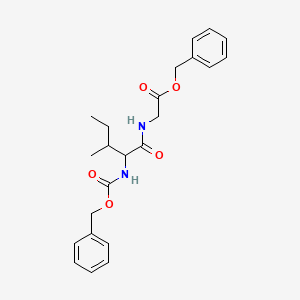
Bis(2,2,4-trimethylpentyl) (2-(diethylamino)-2-oxoethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is a chemical compound known for its unique structure and properties. It is used in various industrial and scientific applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate typically involves the reaction of 2,2,4-trimethylpentanol with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phosphonates.
Aplicaciones Científicas De Investigación
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential drug candidate for the treatment of certain diseases.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. This interaction can lead to various biological effects, depending on the specific enzyme or protein targeted.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,4,4-trimethylpentyl)phosphinic acid
- Bis(2-ethylhexyl)phosphonate
- Diisooctylthiophosphinic acid
Uniqueness
Bis(2,2,4-trimethylpentyl) 2-(diethylamino)-2-oxoethylphosphonate is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers better stability and reactivity, making it suitable for a wider range of applications in scientific research and industry.
Propiedades
Fórmula molecular |
C22H46NO4P |
|---|---|
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
2-[bis(2,2,4-trimethylpentoxy)phosphoryl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H46NO4P/c1-11-23(12-2)20(24)15-28(25,26-16-21(7,8)13-18(3)4)27-17-22(9,10)14-19(5)6/h18-19H,11-17H2,1-10H3 |
Clave InChI |
SFDQTTRZERGJCY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)CP(=O)(OCC(C)(C)CC(C)C)OCC(C)(C)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/structure/B11949314.png)






![N,N-dimethyl-4-[(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B11949354.png)




